Pharmacokinetic Differentiation: Terazosin's Extended Half-Life vs. Prazosin
Terazosin offers a significant pharmacokinetic advantage over the prototype alpha-1 antagonist, prazosin, by possessing a substantially longer elimination half-life. This extended half-life allows for once-daily administration, a key differentiator for both clinical management and formulation research [1][2].
| Evidence Dimension | Elimination Half-Life (Human) |
|---|---|
| Target Compound Data | 12-14 hours |
| Comparator Or Baseline | Prazosin: 2-3 hours; Doxazosin: 22 hours |
| Quantified Difference | Terazosin half-life is approximately 4- to 5-fold longer than prazosin, but shorter than doxazosin [1]. |
| Conditions | Clinical pharmacokinetic studies in healthy adults and hypertensive patients |
Why This Matters
The extended half-life relative to prazosin directly enables once-daily dosing regimens, improving patient adherence and making terazosin a more practical candidate for chronic BPH and hypertension management.
- [1] Louis, W. J., McNeil, J. J., Anavekar, S. N., Conway, E. L., Workman, B., Howes, L. G., Drummer, O. H., & Jarrott, B. (1987). Comparison of pharmacokinetics and pharmacodynamics of adrenoceptor agonists and antagonists as antihypertensive agents. Journal of Cardiovascular Pharmacology, 10 Suppl 12, S100–S103. View Source
- [2] Hayduk, K., & Schneider, H. T. (1987). Antihypertensive effects of doxazosin in systemic hypertension and comparison with terazosin. The American Journal of Cardiology, 59(14), 40G-44G. View Source
